molecular formula C7H10ClNO B13673956 3-(Methylamino)phenol hydrochloride

3-(Methylamino)phenol hydrochloride

Cat. No.: B13673956
M. Wt: 159.61 g/mol
InChI Key: HNZGVQVGWHBLGI-UHFFFAOYSA-N
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Description

3-(Methylamino)phenol hydrochloride is an organic compound with the molecular formula C7H9NO·HCl. It is a derivative of phenol, where the hydroxyl group is substituted with a methylamino group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)phenol hydrochloride typically involves the methylation of m-aminophenol. One common method involves treating m-aminophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or ethanol at room temperature. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

On an industrial scale, the production of this compound can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the methylation of m-aminophenol followed by the addition of hydrochloric acid to form the hydrochloride salt. The final product is then isolated and purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylamino)phenol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylamino)phenol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The methylamino group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. Additionally, the phenolic hydroxyl group can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Aminophenol: Similar structure but lacks the methyl group.

    4-(Methylamino)phenol: The methylamino group is positioned differently on the phenol ring.

    N-Methyl-4-hydroxyphenethylamine: Contains a similar functional group but with an extended carbon chain.

Uniqueness

3-(Methylamino)phenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylamino and hydroxyl groups allows for versatile reactivity and interaction with various molecular targets, making it valuable in diverse scientific applications .

Properties

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

3-(methylamino)phenol;hydrochloride

InChI

InChI=1S/C7H9NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h2-5,8-9H,1H3;1H

InChI Key

HNZGVQVGWHBLGI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)O.Cl

Origin of Product

United States

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